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Compound of Interest

Compound Name: o-Tolyl benzoate

CAS No.: 617-02-7

Cat. No.: B1583764

Get Quote

Executive Summary
This guide provides a technical comparison between 2-methylphenyl benzoate (o-tolyl
benzoate) and 4-methylphenyl benzoate (p-tolyl benzoate). While both are isomeric esters

derived from cresols, their reactivity profiles diverge significantly due to the ortho-effect—a

combination of steric hindrance and field effects that is absent in the para isomer.

The Bottom Line:

For Stability:o-Tolyl benzoate is the superior choice for applications requiring resistance to

alkaline hydrolysis due to steric shielding of the carbonyl carbon.

For Crystallinity:p-Tolyl benzoate is a solid at room temperature (MP ~71°C), making it easier

to handle as a powder, whereas o-tolyl benzoate is typically a liquid or low-melting solid.

For Synthesis Precursors: In Fries rearrangements, p-tolyl benzoate yields exclusively ortho-

hydroxy ketones, while o-tolyl benzoate yields predominantly para-hydroxy ketones.
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Molecular Architecture & Physical Properties[1][2]
The fundamental difference lies in the proximity of the methyl group to the ester linkage.

Property o-Tolyl Benzoate p-Tolyl Benzoate

Structure
Methyl group is ortho (1,2) to

ester oxygen.

Methyl group is para (1,4) to

ester oxygen.

Steric Environment
High steric crowding around

the ester oxygen.

Minimal steric hindrance at the

reaction center.[1]

Physical State (RT) Liquid (BP ~307°C) Solid (MP 70–72°C)

Electronic Effect
Steric inhibition of resonance;

Inductive (+I).

Hyperconjugation/Inductive

(+I) donates e⁻ to O.

CAS Number 617-02-7 614-34-6

Reactivity Profile 1: Nucleophilic Acyl Substitution
(Hydrolysis)
The most critical reactivity difference for drug stability and metabolic profiling is the rate of

alkaline hydrolysis (

mechanism).

Mechanistic Insight
In alkaline hydrolysis, the hydroxide ion (

) attacks the carbonyl carbon to form a tetrahedral intermediate.

p-Tolyl Benzoate: The methyl group is far from the reaction center. Its electron-donating

nature makes the phenoxide leaving group slightly more basic (less stable) than

unsubstituted phenol, retarding the rate slightly compared to phenyl benzoate, but the

carbonyl remains accessible.

o-Tolyl Benzoate: The ortho-methyl group creates a "steric wall." It blocks the trajectory of

the incoming nucleophile and destabilizes the tetrahedral intermediate due to crowding. This
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results in a drastically reduced hydrolysis rate.

Pathway Visualization
The following diagram illustrates the steric blocking effect in the o-isomer compared to the

accessible p-isomer.
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Figure 1: Comparative hydrolysis pathways. The dashed red line indicates the kinetically

inhibited step for the ortho-isomer due to steric hindrance.

Reactivity Profile 2: The Fries Rearrangement
For synthetic chemists, these esters are precursors to hydroxybenzophenones (UV absorbers

and pharmaceutical intermediates). The product distribution is governed by the available

positions on the tolyl ring.

Product Distribution Logic
The Fries rearrangement involves the migration of the benzoyl group to the phenolic ring.

p-Tolyl Benzoate: The para position is blocked by the methyl group. Migration occurs

exclusively to the ortho position.
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o-Tolyl Benzoate: The ortho position (between OH and Me) is sterically crowded. Migration

occurs predominantly to the para position.

Migration Pathway Diagram
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Figure 2: Divergent reaction pathways in the Fries Rearrangement. Note the selectivity shift

based on the methyl group position.

Experimental Protocols
A. Synthesis via Schotten-Baumann Reaction
This standard protocol works for both isomers, though the o-tolyl isomer requires longer

reaction times due to the steric hindrance discussed above.

Reagents:

Benzoyl Chloride (1.0 equiv)

o-Cresol or p-Cresol (1.0 equiv)

10% NaOH (aq) (2.5 equiv)
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Procedure:

Dissolution: Dissolve 0.1 mol of the specific cresol in 50 mL of 10% NaOH in a 250 mL

Erlenmeyer flask.

Addition: Cool the solution to 10°C. Add 0.1 mol of benzoyl chloride dropwise over 15

minutes.

Reaction: Cork the flask and shake vigorously.

For p-Tolyl: Shake for 15–20 minutes. A solid precipitate will form rapidly.

For o-Tolyl: Shake for 30–45 minutes. An oily layer or low-melting solid will separate.

Workup:

Solid (p-isomer): Filter, wash with water, and recrystallize from ethanol.

Liquid (o-isomer): Extract with dichloromethane, wash with water/brine, dry over

, and distill (BP ~307°C) or purify via column chromatography.

B. Comparative Hydrolysis Kinetics Assay
To experimentally verify the reactivity difference in your lab:

Preparation: Prepare 0.01 M solutions of both esters in acetonitrile.

Initiation: Mix 1.0 mL of ester solution with 9.0 mL of 0.1 M NaOH (aq) at 25°C.

Monitoring: Monitor the appearance of the phenoxide/cresolate ion using UV-Vis

spectroscopy (approx. 290 nm, varying by specific cresol).

Analysis: Plot

vs. time. The slope represents the pseudo-first-order rate constant (

).
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Expectation: The slope for p-tolyl benzoate will be significantly steeper (faster rate) than

that of o-tolyl benzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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